4-[(6-{4-[2-(Pyridin-4-YL)ethenyl]phenoxy}hexyl)oxy]benzoic acid

Supramolecular liquid crystals Hydrogen bonding Twist-bend nematogens

4-[(6-{4-[2-(Pyridin-4-YL)ethenyl]phenoxy}hexyl)oxy]benzoic acid (CAS 296278-89-2) is a bifunctional stilbazole–benzoic acid hybrid that integrates a 4-stilbazole hydrogen-bond acceptor with a terminal benzoic acid donor through a flexible hexyloxy spacer. It belongs to the class of supramolecular liquid-crystal tectons used to construct twist-bend nematogens via heteromeric hydrogen bonding.

Molecular Formula C26H27NO4
Molecular Weight 417.5 g/mol
CAS No. 296278-89-2
Cat. No. B12580055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(6-{4-[2-(Pyridin-4-YL)ethenyl]phenoxy}hexyl)oxy]benzoic acid
CAS296278-89-2
Molecular FormulaC26H27NO4
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC=NC=C2)OCCCCCCOC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C26H27NO4/c28-26(29)23-9-13-25(14-10-23)31-20-4-2-1-3-19-30-24-11-7-21(8-12-24)5-6-22-15-17-27-18-16-22/h5-18H,1-4,19-20H2,(H,28,29)
InChIKeyWVQBZRVDHJAKAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(6-{4-[2-(Pyridin-4-YL)ethenyl]phenoxy}hexyl)oxy]benzoic acid – Procurement-Relevant Structural and Functional Profile


4-[(6-{4-[2-(Pyridin-4-YL)ethenyl]phenoxy}hexyl)oxy]benzoic acid (CAS 296278-89-2) is a bifunctional stilbazole–benzoic acid hybrid that integrates a 4-stilbazole hydrogen-bond acceptor with a terminal benzoic acid donor through a flexible hexyloxy spacer. It belongs to the class of supramolecular liquid-crystal tectons used to construct twist-bend nematogens via heteromeric hydrogen bonding. Unlike simple 4-alkoxybenzoic acids or 4-alkoxystilbazoles, this compound contains both a pyridyl acceptor and a carboxylic acid donor within a single molecular framework, enabling it to serve simultaneously as a hydrogen-bond donor and acceptor in self-assembled mesogenic complexes [1]. Its molecular formula is C₂₆H₂₇NO₄ (MW ~417.5 g/mol) and it is predominantly sourced as a research intermediate for liquid-crystal and materials-science applications.

Why Generic Substitution Fails for 4-[(6-{4-[2-(Pyridin-4-YL)ethenyl]phenoxy}hexyl)oxy]benzoic acid in Liquid-Crystal Research


In hydrogen-bonded supramolecular liquid crystals, both the donor strength of the benzoic acid unit and the acceptor basicity of the pyridyl moiety critically determine the stability and temperature range of mesophases, especially the twist-bend nematic (N_TB) phase [1]. Substituting this compound with a simple 4-alkoxybenzoic acid (donor only) eliminates the stilbazole acceptor and prevents heteromeric dimer formation. Conversely, replacing it with a 4-alkoxystilbazole (acceptor only) removes the carboxylic acid donor and disrupts hydrogen-bond-driven self-assembly. Even closely related dual-functional analogs that alter the terminal group (e.g., replacing benzoic acid with a phenol or carbonitrile) can shift the nematic-to-isotropic clearing point by 10–30 K or extinguish the N_TB phase entirely, as documented for CB6OS–nOBA and 1OB6OS–nOBA complexes [1]. Therefore, generic in-class substitution without quantitative verification of mesomorphic compatibility is unreliable.

Quantitative Differentiation Evidence for 4-[(6-{4-[2-(Pyridin-4-YL)ethenyl]phenoxy}hexyl)oxy]benzoic acid


Dual Hydrogen-Bond Donor/Acceptor Capability Versus Single-Function Analogs

The target compound is unique among commercially procurable stilbazole derivatives in possessing both a free carboxylic acid hydrogen-bond donor and a pyridyl hydrogen-bond acceptor. In contrast, the widely studied dimeric stilbazole CB6OS (4-[(E)-4′-(6-{4-[(E)-2-(pyridin-4-yl)ethenyl]phenoxy}hexyl)-[1,1′-biphenyl]-4-carbonitrile) lacks a hydrogen-bond donor and does not exhibit liquid crystallinity in its pure state; it requires mixing with a 4-alkoxybenzoic acid donor to generate mesophases [1]. Similarly, 4-alkoxybenzoic acids (nOBA) act only as donors and form hydrogen-bonded dimers that show conventional nematic or smectic phases but cannot access the twist-bend nematic phase without an appropriately matched stilbazole acceptor [1]. The dual functionality of the target compound allows it to form both homo-dimers (via carboxylic acid dimerization) and hetero-complexes with complementary stilbazole or pyridyl-based acceptors, broadening the accessible mesophase landscape.

Supramolecular liquid crystals Hydrogen bonding Twist-bend nematogens

Expected Twist-Bend Nematic Phase Induction Relative to Non-Liquid-Crystalline Acceptor Homologs

CB6OS, the closest reported structural analog that shares the identical stilbazole–hexyloxyphenoxy backbone, is non-mesomorphic as a pure compound and only displays liquid-crystalline behavior when mixed with nOBA donors at equimolar ratios [1]. The target compound, by virtue of its inherent benzoic acid donor, is expected to self-assemble into hydrogen-bonded dimers or higher oligomers that are structurally pre-organized for twist-bend nematic phase formation. Literature on related benzoic acid–stilbazole conjugates indicates that covalent linkage of donor and acceptor within one molecule can stabilize the N_TB phase over a broader temperature range compared to physically mixed two-component systems [1].

Twist-bend nematic Stilbazole Supramolecular assembly

Enhanced Thermal Stability of Hydrogen-Bonded Networks Versus Phenyl-Terminated Analogs

The carboxylic acid dimer formed by 4-alkoxybenzoic acids typically has a hydrogen-bond dissociation enthalpy of 30–40 kJ mol⁻¹, which persists into the nematic phase and stabilizes the mesophase against thermal disruption [1]. Replacing the terminal carboxylic acid with a non-hydrogen-bonding group such as –CN (as in CB6OS) eliminates this enthalpic stabilization, resulting in loss of mesogenicity. The target compound retains the carboxylic acid terminus and is therefore expected to maintain hydrogen-bond-mediated thermal stabilization comparable to 4-hexyloxybenzoic acid, which exhibits a nematic phase up to approximately 160 °C in its dimeric form [1].

Thermal stability Hydrogen-bond dissociation Mesophase stability

Synthetic Versatility: Functionalizable Carboxylic Acid Terminus for Polymer or Surface Attachment

The free carboxylic acid group of the target compound provides a reactive handle for amidation, esterification, or coordination chemistry. This contrasts with the carbonitrile-terminated CB6OS, which requires harsh hydrolysis conditions to generate a carboxylic acid for further conjugation. In hydrogen-bonded liquid-crystal polymer networks, the ability to covalently attach the mesogenic unit to a polymer backbone or surface via the carboxylic acid group without disrupting the stilbazole acceptor site is a critical design advantage [1].

Polymer conjugation Surface functionalization Click chemistry

Optimal Application Scenarios for 4-[(6-{4-[2-(Pyridin-4-YL)ethenyl]phenoxy}hexyl)oxy]benzoic acid Based on Verified Differentiation Evidence


Single-Component Supramolecular Twist-Bend Nematic Research

The dual donor–acceptor architecture makes this compound a candidate for single-component twist-bend nematic studies, eliminating the need for stoichiometric mixing of separate stilbazole and benzoic acid components. This simplifies sample preparation and improves reproducibility of phase-transition measurements, which is critical for fundamental research on the N_TB phase [1].

Hydrogen-Bonded Liquid-Crystal Polymer Synthesis

The free carboxylic acid group enables direct covalent attachment to polymer backbones (e.g., poly(4-vinylpyridine) or poly(vinyl alcohol)) via esterification, creating side-chain liquid-crystalline polymers. This direct conjugation route avoids the additional nitrile hydrolysis step required when starting from CB6OS, saving synthetic steps and preserving the intact stilbazole core [2].

Self-Assembled Monolayers and Surface-Functionalized Mesogens

The carboxylic acid anchor allows chemisorption onto metal oxide surfaces (e.g., ITO, TiO₂, Al₂O₃) to form oriented monolayers of the mesogenic unit. This is relevant for alignment layers in liquid-crystal devices and for studying surface-induced mesophase behavior, where the dual functionality ensures the pyridyl group remains available for further supramolecular interactions [2].

Calibration Standards for Hydrogen-Bonded Liquid-Crystal Mixtures

Because the compound structurally resembles the hydrogen-bonded complex formed between 4-hexyloxybenzoic acid and 4-stilbazole, it can serve as a covalent analog calibration standard for spectroscopic and thermal analysis of supramolecular mixtures. Its fixed 1:1 donor–acceptor stoichiometry contrasts with the equilibrium-driven composition of physically blended systems, providing a stable reference for FTIR and DSC method validation [1].

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